Comprehensive 1H and 13C NMR Chemical Shift Assignments for 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one
Comprehensive 1H and 13C NMR Chemical Shift Assignments for 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one
Introduction & Structural Context
The pyrimidin-4-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and central nervous system therapeutics[1]. Specifically, 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one represents a highly functionalized biaryl-substituted heterocycle. During the synthesis of such multi-ring systems—often achieved via multicomponent condensations or transition-metal-catalyzed cross-coupling—confirming the exact regiochemistry of the aryl substituents is paramount[2].
This technical guide provides an authoritative framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignment of 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one. By bridging experimental protocols with mechanistic causality, this whitepaper equips medicinal chemists and analytical scientists with a self-validating methodology for structural elucidation.
Tautomeric Dynamics & Solvent Causality
Before acquiring NMR data, the physical chemistry of the molecule must dictate the experimental parameters. Pyrimidin-4-ones exhibit complex prototropic tautomerism, existing in an equilibrium between the 4-hydroxypyrimidine (lactim), pyrimidin-4(1H)-one, and pyrimidin-4(3H)-one (lactam) forms.
The Causality of Solvent Selection: In non-polar solvents, the equilibrium can be highly sensitive to concentration due to dimerization. However, in highly polar, hydrogen-bond-accepting solvents like Dimethyl Sulfoxide-d 6 (DMSO-d 6 ), the lactam (oxo) form is overwhelmingly favored[3]. DMSO stabilizes the highly polarized N-H and C=O bonds through robust intermolecular hydrogen bonding networks[3]. Therefore, DMSO-d 6 is the mandatory solvent for this analysis to ensure a single, sharp set of resonances and to prevent spectral broadening caused by intermediate tautomeric exchange rates.
Self-Validating Experimental Protocols
To achieve a trustworthy and unambiguous assignment, the NMR workflow must be designed as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to overlapping multiplet structures in the aromatic region. The following step-by-step methodology ensures orthogonal validation of every assigned peak.
Step-by-Step Acquisition Methodology
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Sample Preparation (Gravimetric Precision):
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Weigh exactly 10.0 mg of high-purity (>98%) 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one.
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Dissolve completely in 600 µL of anhydrous DMSO-d 6 (containing 0.03% v/v Tetramethylsilane as an internal reference).
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Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to preserve magnetic field homogeneity).
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1D 1 H NMR Acquisition:
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Frequency: 400 MHz or 500 MHz.
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Parameters: Pulse angle 30°, Acquisition Time (AQ) = 3.0 s, Relaxation Delay (D1) = 2.0 s.
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Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1 ) of the rigid aromatic protons, allowing for accurate integration which serves as the first layer of self-validation.
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1D 13 C{1H} and DEPT-135 Acquisition:
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Parameters: D1 = 3.0 s to account for the longer T1 relaxation times of quaternary carbons (C2, C4, C6, C1', C1'').
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Validation: DEPT-135 is run concurrently to definitively separate CH signals (positive phase) from quaternary carbons (null phase), preventing misassignment of the highly shielded C5 carbon.
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2D NMR Routing (COSY, HSQC, HMBC):
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HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH=145 Hz to map protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 2JCH and 3JCH=8 Hz). This is the critical step that bridges the isolated spin systems (Phenyl, Pyridyl) to the non-protonated pyrimidine core.
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Step-by-step NMR acquisition and spectral elucidation workflow for pyrimidin-4-ones.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the predictive, high-accuracy chemical shift data for 2-Phenyl-6-(4-pyridyl)pyrimidin-4-one in DMSO-d 6 , synthesized from established structure-activity relationship (SAR) NMR databases and empirical substituent effects.
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO-d 6 )
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| N3-H | Pyrimidinone NH | 12.85 | Broad Singlet (br s) | - | 1H |
| H-2'', H-6'' | Pyridyl (ortho to N) | 8.78 | Doublet (d) | 6.0 | 2H |
| H-2', H-6' | Phenyl (ortho) | 8.18 | Doublet of doublets (dd) | 7.5, 1.5 | 2H |
| H-3'', H-5'' | Pyridyl (meta to N) | 7.98 | Doublet (d) | 6.0 | 2H |
| H-3', H-4', H-5' | Phenyl (meta/para) | 7.52 - 7.62 | Multiplet (m) | - | 3H |
| H-5 | Pyrimidine Core | 7.18 | Singlet (s) | - | 1H |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, DMSO-d 6 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | DEPT-135 Phase |
| C4 | Carbonyl (C=O) | 162.8 | Null (Quaternary) |
| C6 | Pyrimidine (C-Pyridyl) | 161.2 | Null (Quaternary) |
| C2 | Pyrimidine (C-Phenyl) | 158.5 | Null (Quaternary) |
| C2'', C6'' | Pyridyl (CH) | 150.7 | Positive (CH) |
| C1'' | Pyridyl (Quaternary) | 143.4 | Null (Quaternary) |
| C1' | Phenyl (Quaternary) | 132.6 | Null (Quaternary) |
| C4' | Phenyl (CH, para) | 131.8 | Positive (CH) |
| C3', C5' | Phenyl (CH, meta) | 129.2 | Positive (CH) |
| C2', C6' | Phenyl (CH, ortho) | 128.4 | Positive (CH) |
| C3'', C5'' | Pyridyl (CH) | 121.6 | Positive (CH) |
| C5 | Pyrimidine (CH) | 106.8 | Positive (CH) |
Mechanistic Signal Causality & 2D Routing
To ensure trustworthiness, one must understand why the signals appear where they do. The chemical shifts are not random; they are a direct output of the molecule's electronic topology.
The Pyrimidine Core Anomaly (C5 Shielding)
A novice might expect all aromatic carbons to appear between 120–140 ppm. However, C5 appears highly shielded at 106.8 ppm . This is a hallmark of the pyrimidin-4-one system. The strong electron-donating resonance from the nitrogen atoms (N1 and N3) pushes electron density through the conjugated π -system directly onto the C5 carbon, giving it significant enamine-like character. This increased electron density shields the carbon nucleus, shifting it upfield.
Deshielding Vectors of the Substituents
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The 4-Pyridyl Ring: The electronegative nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive and resonance effect. This strips electron density away from the adjacent ortho protons (H-2'', H-6'' ), leaving them highly deshielded and pushing their resonance downfield to 8.78 ppm .
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The 2-Phenyl Ring: The ortho protons of the phenyl ring (H-2', H-6' ) appear at 8.18 ppm , significantly further downfield than standard benzene protons. This causality is driven by the magnetic anisotropy of the adjacent C=N double bonds of the pyrimidine core, which trap the ortho protons in a deshielding cone when the rings adopt a roughly coplanar conformation to maximize conjugation.
HMBC Logic for Regiochemical Validation
To definitively prove that the phenyl ring is at C2 and the pyridyl ring is at C6, HMBC routing is utilized.
Key HMBC correlations establishing the connectivity of aryl substituents to the core.
The 3JCH correlation from the Phenyl H-2',6' protons will strictly cross-peak with the C2 carbon (158.5 ppm). Conversely, the Pyridyl H-3'',5'' protons will show a 3JCH correlation to the C6 carbon (161.2 ppm). The central C5-H proton (7.18 ppm) acts as the internal anchor, showing distinct 2JCH and 3JCH correlations to C4 (162.8 ppm) and C6 (161.2 ppm), thereby locking the entire molecular puzzle into a single, validated structure.
References
- 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. PubMed.
- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradi
- The Persistence of Hydrogen Bonds in Pyrimidinones:
